![molecular formula C10H14ClNO2 B2489748 Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride CAS No. 1391373-95-7](/img/structure/B2489748.png)
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride
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Overview
Description
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an aminoethyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride typically involves the esterification of 2-[(1R)-1-aminoethyl]benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride exhibit antimicrobial properties. For instance, studies have shown that related compounds possess significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Some derivatives have shown promising results in inhibiting cancer cell lines in vitro, indicating that this compound could serve as a scaffold for designing anticancer agents .
Pharmacological Research
This compound is utilized in drug synthesis, particularly for developing compounds targeting specific biological pathways. Its structural characteristics allow it to be modified to enhance biological activity and selectivity. For example, it can be incorporated into larger molecular frameworks to create novel therapeutic agents with improved efficacy against diseases such as tuberculosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1R)-1-aminoethyl]benzoate
- Ethyl 2-[(1R)-1-aminoethyl]benzoate
- Propyl 2-[(1R)-1-aminoethyl]benzoate
Uniqueness
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Biological Activity
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is an amino acid derivative with a benzoate moiety. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and other macromolecules, influencing their activity. The exact pathways depend on the context of use, but preliminary studies suggest potential interactions with receptors involved in neurotransmission and cellular signaling.
1. Antiviral Activity
Research indicates that this compound may exhibit antiviral properties. In a study focused on respiratory syncytial virus (RSV), compounds similar to this one demonstrated significant inhibition of viral replication, suggesting that it could be a candidate for further antiviral drug development .
3. Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds have shown promising results, particularly in inhibiting cell proliferation in various cancer cell lines. The structural features of this compound may contribute to similar effects, warranting further exploration in cancer research.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antiviral Efficacy Against RSV
In vitro studies demonstrated that this compound exhibited EC50 values comparable to leading antiviral agents against RSV, indicating its potential as a therapeutic candidate .
Case Study 2: Neuroprotection in Animal Models
Animal studies have suggested that similar compounds can reduce neuroinflammation and protect neuronal cells from apoptosis. Further research is needed to establish the specific neuroprotective mechanisms of this compound .
Properties
IUPAC Name |
methyl 2-[(1R)-1-aminoethyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMRKIOVDPKQKH-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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